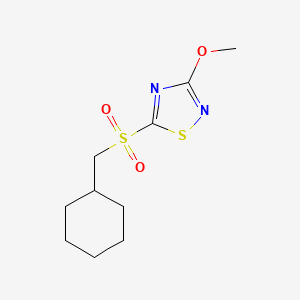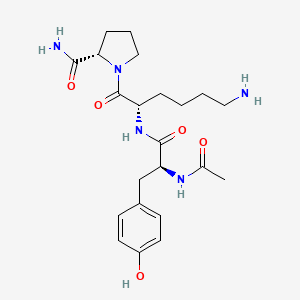
N-Acetyl-L-tyrosyl-L-lysyl-L-prolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetyl-L-tyrosyl-L-lysyl-L-prolinamide is a synthetic peptide composed of four amino acids: N-acetyl-L-tyrosine, L-lysine, and L-proline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-L-tyrosyl-L-lysyl-L-prolinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: The first amino acid, N-acetyl-L-tyrosine, is attached to the resin.
Deprotection and coupling: The protecting group on the amino acid is removed, and the next amino acid, L-lysine, is coupled using a coupling reagent such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).
Repetition: The deprotection and coupling steps are repeated for L-proline.
Cleavage and purification: The completed peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-L-tyrosyl-L-lysyl-L-prolinamide can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group of N-acetyl-L-tyrosine can be oxidized to form quinones.
Reduction: The peptide bonds can be reduced under specific conditions.
Substitution: The amino groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic hydroxyl group can lead to the formation of quinones, while reduction of peptide bonds can yield smaller peptides or amino acids.
Scientific Research Applications
N-Acetyl-L-tyrosyl-L-lysyl-L-prolinamide has several scientific research applications:
Chemistry: It is used as a model compound to study peptide synthesis and reactions.
Biology: It serves as a tool to investigate protein-protein interactions and enzyme-substrate specificity.
Medicine: It has potential therapeutic applications, including as a drug delivery system or as a therapeutic agent itself.
Industry: It is used in the development of new materials and as a component in various biochemical assays.
Mechanism of Action
The mechanism of action of N-Acetyl-L-tyrosyl-L-lysyl-L-prolinamide involves its interaction with specific molecular targets. The peptide can bind to receptors or enzymes, modulating their activity. For example, it may inhibit or activate certain signaling pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-L-tyrosine: An amino acid derivative used in parenteral nutrition and as a dietary supplement.
N-Acetyl-Seryl-Aspartyl-Lysyl-Proline: An endogenous peptide with immunomodulatory properties.
Uniqueness
N-Acetyl-L-tyrosyl-L-lysyl-L-prolinamide is unique due to its specific sequence and structure, which confer distinct biological activities and potential applications. Its combination of amino acids allows for specific interactions with molecular targets, making it a valuable tool in research and therapeutic development.
Properties
CAS No. |
919301-59-0 |
|---|---|
Molecular Formula |
C22H33N5O5 |
Molecular Weight |
447.5 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-6-aminohexanoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C22H33N5O5/c1-14(28)25-18(13-15-7-9-16(29)10-8-15)21(31)26-17(5-2-3-11-23)22(32)27-12-4-6-19(27)20(24)30/h7-10,17-19,29H,2-6,11-13,23H2,1H3,(H2,24,30)(H,25,28)(H,26,31)/t17-,18-,19-/m0/s1 |
InChI Key |
RUQQGFCWGPRVHE-FHWLQOOXSA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCCN)C(=O)N2CCC[C@H]2C(=O)N |
Canonical SMILES |
CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)N2CCCC2C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2-Dichlorobicyclo[1.1.0]butane](/img/structure/B14194012.png)
![4-Thiazolidinone, 2-(4-fluorophenyl)-3-[(4-fluorophenyl)methyl]-](/img/structure/B14194017.png)
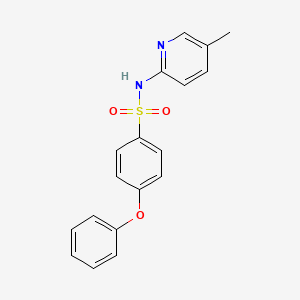
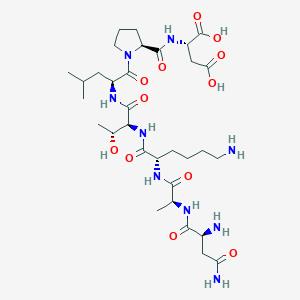
![3-{2-[3-(4-Methoxyphenyl)prop-1-en-1-yl]phenyl}prop-2-enoic acid](/img/structure/B14194023.png)
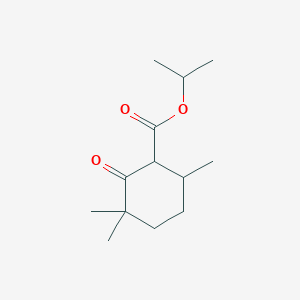
![S-[2,5-Bis(hydroxymethyl)phenyl]-L-cysteine](/img/structure/B14194041.png)
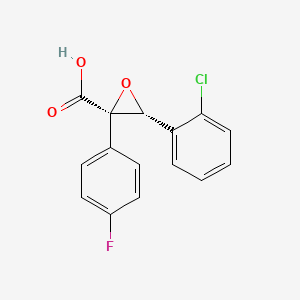
![2,2'-[1,4-Phenylenebis(oxy)]bis[N-(4-methoxyphenyl)acetamide]](/img/structure/B14194055.png)
![N-{[6-(3-Acetylphenyl)pyridin-2-yl]methyl}-2-methylpropanamide](/img/structure/B14194064.png)
![4,4-Dimethyl-5-[(1H-pyrrol-2-yl)methyl]pyrrolidin-2-one](/img/structure/B14194072.png)
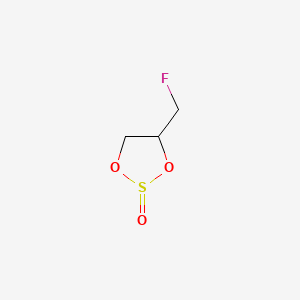
![3-(Prop-2-en-1-yl)-5-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B14194100.png)
